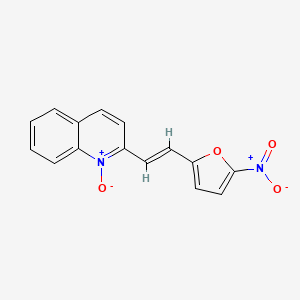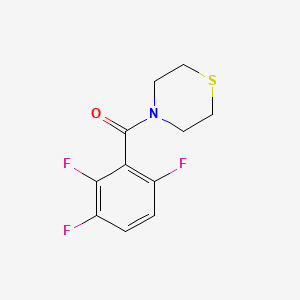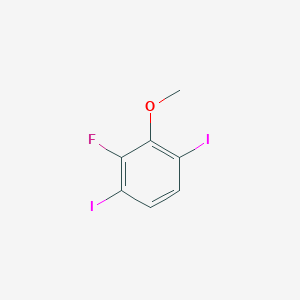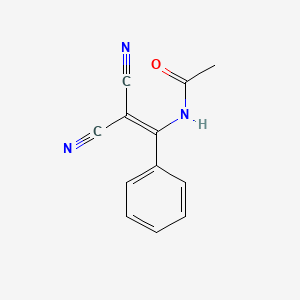
N-(2,2-dicyano-1-phenylethenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dicyano-1-phenylethenyl)acetamide: is an organic compound with the molecular formula C12H9N3O It is characterized by the presence of a phenyl group attached to an ethenyl moiety, which is further substituted with two cyano groups and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dicyano-1-phenylethenyl)acetamide typically involves the reaction of phenylcyanoacetylene with acetamide under specific conditions. One common method involves the use of acetonitrile as a solvent, with the reaction carried out at temperatures ranging from 50-55°C for 12-20 hours . The reaction proceeds stereoselectively, leading to the desired product in yields ranging from 43-82%.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N-(2,2-dicyano-1-phenylethenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to different derivatives.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine-substituted derivatives.
科学研究应用
Chemistry: In chemistry, N-(2,2-dicyano-1-phenylethenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of N-(2,2-dicyano-1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The cyano groups and the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
N-(1-Phenylethenyl)acetamide: This compound is structurally similar but lacks the cyano groups, which significantly alters its chemical properties and reactivity.
Acetamide, N-(2,2-dicyano-1-phenylethylidene): Another closely related compound with slight variations in the structure, leading to different chemical behaviors.
Uniqueness: N-(2,2-dicyano-1-phenylethenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which confer distinct chemical and physical properties
Conclusion
This compound is a compound of significant interest due to its unique structure and versatile applications. From its synthesis to its potential uses in research and industry, this compound offers numerous opportunities for scientific exploration and practical applications. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.
属性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-(2,2-dicyano-1-phenylethenyl)acetamide |
InChI |
InChI=1S/C12H9N3O/c1-9(16)15-12(11(7-13)8-14)10-5-3-2-4-6-10/h2-6H,1H3,(H,15,16) |
InChI 键 |
DYNLUTPUWPWCFO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=C(C#N)C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



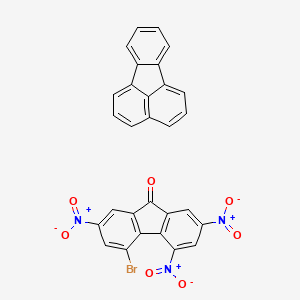
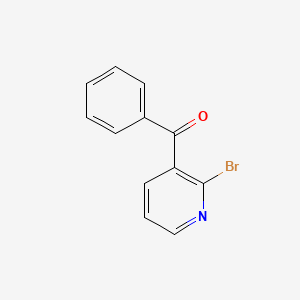
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)
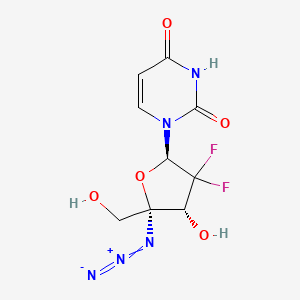

![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
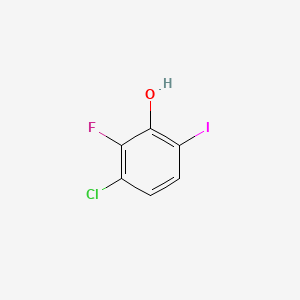
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

